
Afuresertib paclitaxel vs paclitaxel alone
ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

Get Quote

Efficacy and Safety Data Comparison

The tables below summarize the key outcomes from the PROFECTA-II/GOG-3044 trial for the Intention-to-

Treat (ITT) population and a pre-specified biomarker subgroup [1] [2].

Table 1: Efficacy Outcomes in the ITT Population

Endpoint
Afuresertib + Paclitaxel
(n=99)

Paclitaxel Alone (n=51)
Hazard Ratio (HR) / P-
value

Median PFS 4.3 months (95% CI, 3.58-

5.62)

4.1 months (95% CI, 2.63-

5.36)

HR 0.7 (95% CI, 0.50-

1.10); P = 0.139

Median OS 11.2 months (95% CI,

8.38-13.77)

13.1 months (95% CI,

7.75-18.00)

HR 1.2 (95% CI, 0.77-

1.81)

Confirmed
ORR

25% (95% CI,

17.1%-35.0%)

18% (95% CI,

8.4%-30.9%)

-

Confirmed
DCR

68% (95% CI,

57.5%-76.7%)

57% (95% CI,

42.3%-70.6%)

-
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Table 2: Efficacy in the pAKT-Positive Subgroup (pAKT >1 on immunohistochemistry)

Endpoint Afuresertib + Paclitaxel Paclitaxel Alone Hazard Ratio (HR)

Median
PFS

5.4 months (95% CI, 3.42-

6.41)

2.9 months (95% CI, 1.25-

NE)

HR 0.4 (95% CI, 0.12-

1.00)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Afuresertib + Paclitaxel (%, any grade) Paclitaxel Alone (%, any grade)

Diarrhea 64.6% 19.1%

Anemia 54.5% 44.7%

Neutropenia 50.5% 51.1%

Fatigue 45.5% 38.3%

Any Grade 3-5 TEAE 69.7% 51.1%

Experimental Protocol and Mechanistic Rationale

The clinical data is grounded in a clear biological mechanism and a specific trial design.

Trial Design (PROFECTA-II/GOG-3044)

Type: Open-label, randomized, active-controlled, phase II trial [1].

Patients: 150 individuals with platinum-resistant ovarian cancer (relapse 1-6 months after last
platinum therapy), with 1-5 prior lines of chemotherapy [1] [2].

Randomization: 2:1 ratio to experimental or control arm [1].
Interventions:

Experimental Arm: Oral afuresertib (125 mg once daily) plus intravenous paclitaxel (80
mg/m² on days 1, 8, and 15 of a 21-day cycle) [1].

Control Arm: Intravenous paclitaxel alone (80 mg/m² on the same schedule) [1].
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Primary Endpoint: Progression-free survival (PFS) assessed by investigator [1].

Mechanism of Action and Pathway

The rationale for combining afuresertib with paclitaxel is based on targeting the PI3K/AKT/mTOR

pathway, which is frequently altered in ovarian cancer and regulates cell survival and proliferation. Platinum

and taxane-based chemotherapies can paradoxically activate AKT, promoting treatment resistance.

Afuresertib, a pan-AKT inhibitor, is designed to counteract this resistance mechanism [1].

The diagram below illustrates this signaling pathway and the drug's target.
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Overall Efficacy: The addition of afuresertib to paclitaxel did not demonstrate a statistically

significant improvement in PFS or OS for the unselected PROC population [1] [2].
Biomarker Strategy: The promising efficacy signal in patients with pAKT-positive tumors suggests

that biomarker-driven patient selection could be crucial for the future development of AKT
inhibitors. The hazard ratio of 0.4 indicates a 60% reduction in the risk of progression or death in this

subgroup [1] [3].
Safety Profile: The combination regimen was manageable but associated with a higher burden of

adverse events, particularly diarrhea, and a higher rate of grade 3-5 events and treatment
discontinuations compared to paclitaxel alone [1] [2].

The future of afuresertib in this setting likely depends on validating the pAKT biomarker in a prospective

trial designed specifically for a biomarker-selected population [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An open-label randomized active-controlled phase II ... [sciencedirect.com]

2. Afuresertib/Paclitaxel Shows No Survival Difference vs ... [cancernetwork.com]

3. Dr Olawaiye on the Potential Role of Afuresertib Plus ... [onclive.com]

To cite this document: Smolecule. [Afuresertib paclitaxel vs paclitaxel alone ovarian cancer].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001600#afuresertib-paclitaxel-vs-paclitaxel-alone-ovarian-

cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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